AKOS024483461

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

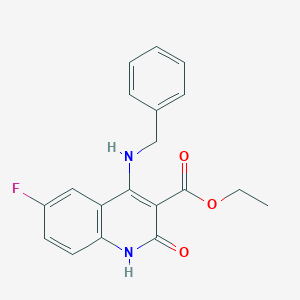

The compound ethyl 4-(benzylamino)-6-fluoro-2-oxo-1H-quinoline-3-carboxylate is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinolines and their derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly as antibacterial and antiallergy agents, as well as for their use in material science, such as dyes for liquid crystal displays.

Synthesis Analysis

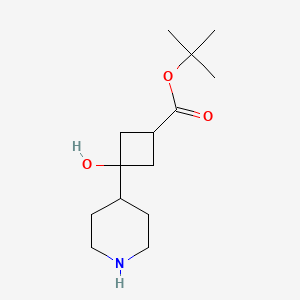

The synthesis of quinoline derivatives often involves cyclization reactions and modifications of the quinoline ring. For instance, the synthesis of related compounds such as ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate demonstrates the use of structural modification to achieve potent oral antiallergy activity . Similarly, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates involves cyclization of precursor molecules, indicating a common strategy in the synthesis of complex quinoline derivatives . These methods may be relevant to the synthesis of the compound , although the specific synthesis details for ethyl 4-(benzylamino)-6-fluoro-2-oxo-1H-quinoline-3-carboxylate are not provided in the data.

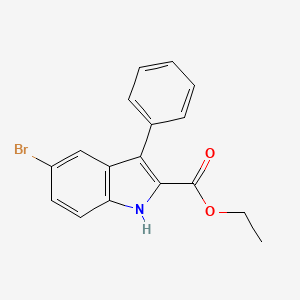

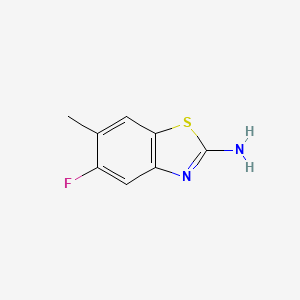

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the presence of a carboxylic acid moiety directly attached to the pyrimidine ring is favorable for intravenous activity, while esters of this acid are preferred for oral activity . The fluorine atom, as seen in the compound of interest, is a common substituent in quinoline derivatives that can significantly affect the biological activity, as demonstrated by the synthesis of various fluorinated quinoline compounds with antibacterial properties .

Chemical Reactions Analysis

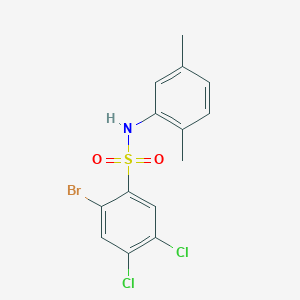

Quinoline derivatives can undergo various chemical reactions, including bromination, which can lead to the formation of multiple isomers . The reactivity of the quinoline ring can be exploited for the synthesis of novel compounds with potential applications in analytical chemistry, such as the use of 3-benzoyl-2-quinolinecarboxaldehyde for the high-sensitivity chromatographic analysis of primary amines .

Physical and Chemical Properties Analysis

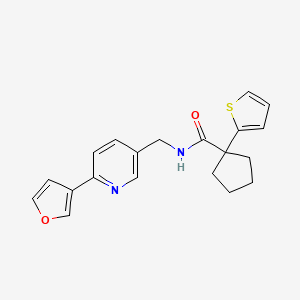

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the quinoline ring. These properties are important for the compound's application as a drug or in other industries. For example, the orientation parameter of synthesized dyes based on quinoline derivatives is a key factor for their potential application in liquid crystal displays . The antimicrobial activity of quinoline derivatives is also closely related to their chemical structure, as seen in the study of various 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives .

Aplicaciones Científicas De Investigación

- AKOS024483461 ha mostrado promesa como agente antimicrobiano. Los investigadores han explorado su actividad contra bacterias, hongos y otros patógenos. Su mecanismo de acción y posibles aplicaciones en el tratamiento de infecciones requieren mayor investigación .

- Los estudios preclínicos sugieren que this compound exhibe propiedades anticancerígenas. Puede interferir con el crecimiento, proliferación y vías de supervivencia de las células cancerosas. Los investigadores están estudiando su eficacia contra tipos específicos de cáncer, incluidos los tumores sólidos y las neoplasias hematológicas .

- La inflamación juega un papel crucial en diversas enfermedades. This compound ha sido investigado por sus efectos antiinflamatorios. Comprender su impacto en las vías inflamatorias podría conducir a nuevas estrategias terapéuticas .

- Los trastornos neurodegenerativos, como las enfermedades de Alzheimer y Parkinson, se caracterizan por daño neuronal. Algunos estudios sugieren que this compound puede tener propiedades neuroprotectoras. Los investigadores están explorando su potencial para prevenir o ralentizar la neurodegeneración .

- Las enfermedades cardiovasculares siguen siendo un desafío de salud global. This compound ha sido estudiado por sus efectos en los vasos sanguíneos, la función cardíaca y el metabolismo de los lípidos. Los investigadores tienen como objetivo descubrir su papel en la prevención o el manejo de las afecciones cardiovasculares .

- Más allá de las aplicaciones específicas, this compound sirve como un andamiaje valioso para la química medicinal. Los científicos modifican su estructura para crear derivados con propiedades mejoradas. Estos derivados pueden tener mejor biodisponibilidad, selectividad o efectos secundarios reducidos, lo que los convierte en candidatos atractivos para el desarrollo de medicamentos .

Propiedades Antimicrobianas

Potencial Anticancerígeno

Efectos Antiinflamatorios

Aplicaciones Neuroprotectoras

Investigación Cardiovascular

Desarrollo y Optimización de Medicamentos

Si desea información o referencias más detalladas, no dude en preguntar

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(benzylamino)-6-fluoro-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-2-25-19(24)16-17(21-11-12-6-4-3-5-7-12)14-10-13(20)8-9-15(14)22-18(16)23/h3-10H,2,11H2,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELDUYSKDJKVFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2554201.png)

![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2554209.png)

![3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2554212.png)

![[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine](/img/structure/B2554213.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2554221.png)